molecular formula C12H11F3N4O B2619002 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2097919-75-8

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2619002
CAS No.: 2097919-75-8
M. Wt: 284.242
InChI Key: MKKFLJWSGUDHMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been reported in the literature . The first step employed Mitsunobu reaction between (S)-(-) ethyl lactate and 4-bromo-2-methoxy phenol using diisopropylazodicarboxylate (DIAD). The reaction afforded the expected compound in 86% yield . This compound then underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethyl)benzamide” can be analyzed using various spectroscopic techniques. In a similar study, newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and similar compounds include the Mitsunobu reaction and the Suzuki–Miyaura cross-coupling reaction .

Future Directions

The future directions for the research on “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethyl)benzamide” and similar compounds could involve further exploration of their potential applications in various fields due to their unique properties. Further studies could also focus on improving the synthesis process and exploring the structure-activity relationships of these compounds .

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O/c13-12(14,15)10-3-1-2-9(8-10)11(20)16-6-7-19-17-4-5-18-19/h1-5,8H,6-7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKFLJWSGUDHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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